molecular formula C28H26N4O2 B10985252 N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B10985252
M. Wt: 450.5 g/mol
InChI Key: LQXOCXKXYNOBJR-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide (molecular formula: C28H26N4O2, molecular weight: 450.54 g/mol) is a synthetic indole-phthalazinone hybrid compound. Its structure combines a benzyl-substituted indole core linked via an acetamide bridge to a 3-isopropyl-4-oxophthalazine moiety.

Properties

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C28H26N4O2/c1-19(2)32-28(34)22-12-7-6-11-21(22)25(30-32)17-27(33)29-24-13-8-14-26-23(24)15-16-31(26)18-20-9-4-3-5-10-20/h3-16,19H,17-18H2,1-2H3,(H,29,33)

InChI Key

LQXOCXKXYNOBJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5

Origin of Product

United States

Biological Activity

N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that integrates indole and phthalazine moieties, suggesting potential for diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and potential therapeutic applications.

Structure and Synthesis

The molecular formula of this compound is C₁₈H₁₈N₄O₂ with a molecular weight of 450.5 g/mol. The compound features a benzyl group attached to an indole ring and a dihydrophthalazine derivative, which may enhance its biological properties compared to simpler analogs.

Synthesis Overview:
The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the indole framework.
  • Introduction of the phthalazine moiety.
  • Coupling reactions to attach the benzyl and acetamide groups.

Each step requires optimization for yield and purity to ensure the final product's efficacy.

Biological Activities

Research indicates that compounds containing indole and phthalazine structures exhibit various biological activities, including:

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives with indole structures can achieve minimum inhibitory concentrations (MIC) as low as 1.99 μM against specific bacterial strains .

Compound MIC (μM) Target Bacteria
Compound A1.99Staphylococcus aureus
Compound B3.69Escherichia coli
Compound C4.33Candida albicans

Antifungal Activity

Preliminary studies indicate that this compound may also possess antifungal properties. The activity against fungi like Candida spp. has been observed with MIC values ranging from 2.31 to 4.33 μM for structurally related compounds .

Structure-Activity Relationship (SAR)

The unique combination of the indole and phthalazine components in N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-y]acetamide suggests a synergistic effect that may enhance its biological activity compared to simpler analogs. For example:

Analog Key Features Biological Activity
2-(3-benzyl-4-oxo-phthalazin)Lacks indole moietyLower activity
N-benzylideneindoleIndole-based but without phthalazineModerate activity
4-Oxo-phthalazine derivativesBasic phthalazine structureMinimal activity

Case Studies

Recent studies have explored the biological effects of structurally similar compounds in various settings:

  • Antibacterial Studies : A series of indole derivatives were tested against multiple bacterial strains, revealing that modifications in substituents significantly affected their potency.
  • Antifungal Efficacy : Research on related compounds showed promising results in inhibiting fungal growth, indicating potential applications in treating fungal infections.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and inferred biological activities.

Indole-Based Acetamide Derivatives

Key Compounds :

  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j)
  • N-(pyridin-2-yl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10m)
Property Target Compound 10j 10m
Molecular Weight 450.54 Not reported Not reported
Yield Not reported 8% 17%
Melting Point Not reported 192–194°C 153–154°C
Substituents Benzyl, isopropyl 4-Cl, 3-F, 5-OCH3 Pyridin-2-yl, 5-OCH3

Comparison :

  • Structural Differences: The target compound lacks halogen or pyridyl substituents but includes a benzyl group and phthalazinone moiety. This may enhance lipophilicity and CNS penetration compared to 10j and 10m, which prioritize halogenated/polar groups for target binding .
Quinazolinone-Thioacetamide Derivatives

Key Compounds :

  • 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5)
  • N-(4-tolyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (8)
Property Target Compound Compound 5 Compound 8
Molecular Weight 450.54 575.09 575.09
Melting Point Not reported 269.0°C 315.5°C
Key Functional Group Phthalazinone Quinazolinone-sulfonamide Quinazolinone-sulfonamide

Comparison :

  • Thermal Stability: The sulfamoylphenyl-quinazolinone derivatives exhibit significantly higher melting points (269–315°C) than typical indole-phthalazinones, likely due to strong hydrogen bonding from sulfonamide groups .
  • Bioactivity: Quinazolinones like Compound 8 are designed for enzyme inhibition (e.g., cyclooxygenase), whereas the target compound’s phthalazinone group may target kinases or proteases, though specific data are lacking .
TRPA1 Antagonists

Key Compounds :

  • HC-030031
  • CHEM-5861528
Property Target Compound HC-030031 CHEM-5861528
Molecular Weight 450.54 ~350 (estimated) ~400 (estimated)
IC50 (TRPA1) Not reported 4–10 μM 4–10 μM
Core Structure Indole-phthalazinone Purine-dione Purine-dione

Comparison :

  • Mechanism: HC-030031 and CHEM-5861528 inhibit TRPA1 channels, reducing inflammation and hyperalgesia. The target compound’s phthalazinone group may offer a novel binding mode, but TRPA1 activity remains unverified .
  • Molecular Complexity : The target compound’s larger size (450.54 g/mol) may limit bioavailability compared to smaller purine-dione derivatives .

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